molecular formula C23H28O7 B608569 Licogliflozin CAS No. 1291094-73-9

Licogliflozin

Cat. No. B608569
M. Wt: 416.47
InChI Key: XFJAMQQAAMJFGB-ZQGJOIPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licogliflozin is a pharmaceutical drug used for the treatment of type 2 diabetes mellitus . It is a sodium-glucose cotransporter (SGLT1 and SGLT2) inhibitor . It suppresses the reabsorption of glucose in the proximal tubule within the kidneys and enhances urinary excretion of glucose, normalizing blood glucose levels .


Molecular Structure Analysis

The molecular formula of Licogliflozin is C23H28O7 . Its exact mass is 416.18 and its molecular weight is 416.470 .


Chemical Reactions Analysis

Licogliflozin, as an SGLT1 and SGLT2 inhibitor, has been shown to improve insulin resistance and reduce the weight of patients with PCOS . It also demonstrated significant reductions in body weight versus placebo .


Physical And Chemical Properties Analysis

Licogliflozin is a solid substance . It has a solubility of 100 mg/mL in DMSO and 2 mg/mL in water . Its chemical formula is C23H28O7 and it has a molecular weight of 416.46 .

Scientific Research Applications

  • Obesity and Diabetes Treatment : Licogliflozin has been shown to impact body weight and metabolic parameters in obese patients with or without diabetes. It effectively reduces body weight and improves metabolic profiles in these patients (He et al., 2019).

  • Management of Stool Frequency and Consistency : Licogliflozin treatment is associated with increased stool frequency and loose stools. A study investigated the effects of varying carbohydrate content in meals on stool frequency and consistency in overweight or obese adults. It was found that reducing the carbohydrate content in meals could manage these licogliflozin-induced changes (He et al., 2020).

  • Chronic Kidney Disease (CKD) : Licogliflozin has been studied for its effects on renal function and hemodynamics in patients with CKD. It significantly increases urinary glucose excretion and favorably alters urinary electrolytes and hemodynamics in patients with varying degrees of CKD (He et al., 2021).

  • Pharmacokinetics, Metabolism, and Excretion : A study investigated the absorption, metabolism, and excretion of licogliflozin in rats, dogs, and humans. It found rapid oral absorption and nearly complete excretion of licogliflozin-related radioactivity across these species (Wang-Lakshman et al., 2021).

  • Polycystic Ovary Syndrome (PCOS) : Licogliflozin has been evaluated as a potential treatment for PCOS. It demonstrated a reduction in hyperinsulinaemia and a trend towards reducing hyperandrogenism in women with PCOS, suggesting its promise as a novel treatment option (Tan et al., 2021).

properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJAMQQAAMJFGB-ZQGJOIPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licogliflozin

CAS RN

1291094-73-9
Record name Licogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1291094739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Licogliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15048
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LICOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57J06X6EI0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
HE Bays, P Kozlovski, Q Shao, P Proot, D Keefe - Obesity, 2020 - Wiley Online Library
Objective The aim of this study was to explore the dose response of licogliflozin, a dual inhibitor of sodium/glucose cotransporter 1 (SGLT1) and 2 (SGLT2), by evaluating change in …
Number of citations: 34 onlinelibrary.wiley.com
SA Harrison, FP Manghi, WB Smith, D Alpenidze… - Nature medicine, 2022 - nature.com
Nonalcoholic steatohepatitis (NASH) is a common chronic liver disease that may advance to fibrosis and lead to mortality; however, no pharmacotherapy is currently available. We …
Number of citations: 17 www.nature.com
YL He, W Haynes, CD Meyers, A Amer… - Diabetes, obesity …, 2019 - Wiley Online Library
BACKGROUND There is an unmet need for a safer and more effective treatment for obesity. This study assessed the effects of licogliflozin, a dual inhibitor of sodium‐glucose co‐…
Number of citations: 65 dom-pubs.onlinelibrary.wiley.com
RA de Boer, J Núñez, P Kozlovski… - British Journal of …, 2020 - Wiley Online Library
… licogliflozin (0.64 [95% confidence interval: 0.40, 1.03], P = .064), with no difference between licogliflozin … decreases in glycated haemoglobin were with licogliflozin 50 mg (−0.58 ± 0.34…
Number of citations: 32 bpspubs.onlinelibrary.wiley.com
K Yokote, M Sano, I Tsumiyama… - Diabetes, Obesity and …, 2020 - Wiley Online Library
… of licogliflozin in Japanese adults with obesity. … licogliflozin treatment induced a dose-dependent reduction in body weight in Japanese patients with obesity. Treatment with licogliflozin …
Number of citations: 17 dom-pubs.onlinelibrary.wiley.com
S Tan, S Ignatenko, F Wagner, A Dokras… - Diabetes, Obesity …, 2021 - Wiley Online Library
… licogliflozin (LIK066) ameliorates hyperinsulinism in patients with diabetes and obesity. This study examines the effect of licogliflozin … , patients with PCOS received licogliflozin 50 mg or …
Number of citations: 31 dom-pubs.onlinelibrary.wiley.com
AM Zaki, DE Abo-Elnour, YE Abdalla… - Diabetes & Metabolic …, 2022 - Elsevier
… We aimed to determine the efficacy and safety of licogliflozin on Anthropometric … the safety and efficacy of licogliflozin and clarify the dose-dependent effect of licogliflozin on body weight …
Number of citations: 3 www.sciencedirect.com
O Tysoe - Nature Reviews Endocrinology, 2021 - nature.com
… licogliflozin or placebo for 2 weeks and their levels of androgens and insulin resistance parameters were measured. Licogliflozin … , respectively, indicating that licogliflozin is a promising …
Number of citations: 4 www.nature.com
YL He, A Pachori, P Chen, S Ma… - Diabetes, Obesity …, 2021 - Wiley Online Library
… degrees of CKD or normal renal function to treatment with licogliflozin (50 mg once daily) or placebo for 7 days. The effects of licogliflozin on 24‐h urinary glucose excretion (UGE 24 ), …
Number of citations: 4 dom-pubs.onlinelibrary.wiley.com
AG Alblooshi - 2022 - scholarworks.uaeu.ac.ae
… One of the drugs currently in clinical trials for the treatment of DM is licogliflozin (LIK066), a dual SGLT1/… This study aims to investigate the efficacy of licogliflozin on diabetes and cardiac …
Number of citations: 0 scholarworks.uaeu.ac.ae

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.